molecular formula C13H11ClN4 B14215558 1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- CAS No. 723741-01-3

1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-

Cat. No.: B14215558
CAS No.: 723741-01-3
M. Wt: 258.70 g/mol
InChI Key: RINDMJQNQSEMPK-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives can be achieved through various methods. One efficient method involves the use of a tropine-based dicationic molten salt as an active catalyst. This environmentally friendly approach allows for the synthesis of triazolopyrimidine derivatives under solvent-free conditions or in ethanol as a green solvent. The reaction typically proceeds at room temperature with high yields .

Another method involves the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones using sodium borohydride in the presence of vanadium pentoxide at room temperature .

Industrial Production Methods

Industrial production methods for 1,2,4-Triazolo[4,3-a]pyrimidine derivatives often involve scalable and cost-effective synthetic routes. The use of dicationic ionic liquids (DILs) has been explored for their applicability in various fields due to their diverse structures, extensive adjustability, and exceptional thermal resistance .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-a]pyrimidine derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazolopyrimidine N-oxides, while reduction reactions can produce triazolopyrimidine derivatives with reduced functional groups .

Scientific Research Applications

1,2,4-Triazolo[4,3-a]pyrimidine derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to alterations in cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have confirmed the binding of these compounds to the active site of CDK2 through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thiazolo[3,2-b][1,2,4]triazole

Uniqueness

1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl- stands out due to its unique structural features and diverse biological activities. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and has shown higher efficacy in certain biological assays .

Properties

CAS No.

723741-01-3

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

3-(2-chlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C13H11ClN4/c1-8-7-9(2)18-12(16-17-13(18)15-8)10-5-3-4-6-11(10)14/h3-7H,1-2H3

InChI Key

RINDMJQNQSEMPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C3=CC=CC=C3Cl)C

Origin of Product

United States

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